molecular formula C8H10N2O2 B597846 Methyl 2-(5-aminopyridin-2-yl)acetate CAS No. 174891-11-3

Methyl 2-(5-aminopyridin-2-yl)acetate

Cat. No. B597846
CAS RN: 174891-11-3
M. Wt: 166.18
InChI Key: ASOLLHQOYJTNQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(5-aminopyridin-2-yl)acetate” is a chemical compound with the molecular formula C8H10N2O2 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(5-aminopyridin-2-yl)acetate” is based on its molecular formula C8H10N2O2 . Aminopyridines exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine . The presence of heteroatoms in the pyridine ring is important for coordination with metals .


Physical And Chemical Properties Analysis

“Methyl 2-(5-aminopyridin-2-yl)acetate” has a molecular weight of 166.18 g/mol . It is a liquid at room temperature . The compound’s InChI code is 1S/C8H10N2O2/c1-12-8(11)4-7-3-2-6(9)5-10-7/h2-3,5H,4,9H2,1H3 .

Scientific Research Applications

Use in the Synthesis of Novel Heterocyclic Compounds

“Methyl 2-(5-aminopyridin-2-yl)acetate” has been used in the synthesis of novel heterocyclic compounds. These compounds have potential biological activities. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized using this compound. These derivatives were then evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6). Some of these compounds showed better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Anti-Fibrosis Activity

“Methyl 2-(5-aminopyridin-2-yl)acetate” has been found to have potential anti-fibrosis activity. In a study, compounds synthesized using this compound effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro. This indicates that these compounds might be developed into novel anti-fibrotic drugs .

Use in the Synthesis of Polyimide-Metal Complexes

“Methyl 2-(5-aminopyridin-2-yl)acetate” has been used in the synthesis of polyimide-metal complexes. These complexes have enhanced properties. For instance, a compound named 5-amine-2-(5-aminopyridin-2-yl)-1-methyl-benzimidazole (PyMePABZ) that contains stiff 2-(2′-pyridyl)benzimidazole (PyBI) was synthesized using this compound. This was then used to construct the Cu (ΙΙ)-crosslinked polyimides (Cu-PIs) .

properties

IUPAC Name

methyl 2-(5-aminopyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)4-7-3-2-6(9)5-10-7/h2-3,5H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOLLHQOYJTNQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(5-aminopyridin-2-yl)acetate

Synthesis routes and methods

Procedure details

The solution of methyl 2-(5-nitropyridin-2-yl)acetate (500 mg, 2.5 mmol) and Pd/C (50 mg) in methanol (20 mL) was stirred under H2 at room temperature for 3 h. Then, the reaction mixture was filtered and evaporated under reduced pressure to get desired product for the next step without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One

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